An In-depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
An In-depth Technical Guide to Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate primarily recognized for its crucial role in the synthesis of targeted cancer therapeutics, most notably Erlotinib.[1][2] Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and other malignancies.[2][3] The molecular structure of this nitrobenzoate derivative, featuring two methoxyethoxy side chains, enhances its solubility and makes it a versatile precursor for the construction of complex heterocyclic systems like quinazolines, which are prominent scaffolds in drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, along with detailed experimental protocols for its preparation and subsequent chemical transformations.
Chemical and Physical Properties
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is typically an amber or yellow oil.[3][4] Its structure comprises a benzoate core with an ethyl ester, a nitro group at the 2-position, and two 2-methoxyethoxy groups at the 4 and 5 positions. These side chains are critical for its solubility and reactivity in multi-step synthetic pathways.[1]
Table 1: Physical and Chemical Properties of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
| Property | Value | Reference |
| CAS Number | 179688-26-7 | [2] |
| Molecular Formula | C₁₅H₂₁NO₈ | [1] |
| Molecular Weight | 343.33 g/mol | [1] |
| Appearance | Amber/Yellow Oil | [3][4] |
| Boiling Point | 467.8 ± 45.0 °C (Predicted) | [3] |
| Density | 1.215 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Ethyl Acetate | [3] |
| Storage | 2-8°C in a refrigerator | [4] |
Spectroscopic Data
Table 2: Spectroscopic Data for Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
| Technique | Data (Predicted/Analogous) | Interpretation |
| ¹H NMR | Predicted shifts would include signals for: Aromatic protons (~7.0-8.0 ppm), Ethyl ester protons (quartet ~4.4 ppm, triplet ~1.4 ppm), Methoxyethoxy protons (multiplets ~3.5-4.2 ppm), and Methyl protons (singlets ~3.4 ppm). | The number, multiplicity, and integration of peaks would confirm the presence of the different proton environments in the molecule. |
| ¹³C NMR | Predicted shifts would include signals for: Carbonyl carbon (~165 ppm), Aromatic carbons (~110-160 ppm), Methoxyethoxy carbons (~60-75 ppm), Ethyl ester carbons (~14, 61 ppm), and Methyl carbons (~59 ppm). | The chemical shifts would correspond to the different carbon environments, including the ester, aromatic ring, and ether functionalities. |
| IR Spectroscopy | Expected characteristic peaks: ~1720-1730 cm⁻¹ (C=O stretch of the ester), ~1520-1530 cm⁻¹ and ~1340-1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches), ~1200-1300 cm⁻¹ (C-O stretches of ethers and ester), ~2850-3000 cm⁻¹ (C-H stretches of alkyl groups). | These peaks are indicative of the key functional groups present in the molecule. |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 344.13398. | The molecular ion peak would confirm the molecular weight of the compound. |
Experimental Protocols
The synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a multi-step process, followed by its reduction to a key amine intermediate for further drug synthesis.
Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
This synthesis involves the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.
Experimental Procedure:
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate (172.6 g) in acetic acid (954.1 g) at room temperature with stirring until a clear solution is obtained.
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Cooling: Cool the solution to 0-5°C using an ice bath.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (33.2 g) to the reaction mixture while maintaining the temperature between 0-5°C.
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Nitration: Add 65% nitric acid (160.8 g) dropwise to the mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
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Reaction: After the addition is complete, allow the reaction to proceed at room temperature for approximately 18 hours. Monitor the reaction progress by HPLC.
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Workup: Once the reaction is complete, pour the reaction mixture into 1048 g of ice water. Extract the aqueous layer with toluene (3 x 873 g).
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Neutralization and Extraction: Adjust the pH of the aqueous layer to approximately 8 with a 2 mol/L solution of sodium bicarbonate. Extract the neutralized aqueous layer once more with 350 g of toluene.
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Washing and Drying: Combine all the organic phases and wash with saturated saline solution (1048 g). Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure to yield Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate as an oil.
Reduction to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
The nitro group of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is reduced to an amine group via catalytic hydrogenation.
Experimental Procedure:
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Reaction Setup: In a hydrogenation apparatus, dissolve Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (e.g., 0.1 mole) in 150 mL of 95% ethanol.
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Catalyst Addition: Add platinum oxide (PtO₂) catalyst (e.g., 0.2 g) to the solution.
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Hydrogenation: Seal the reaction vessel and introduce hydrogen gas to a pressure of approximately 50 psi. Shake the mixture vigorously.
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Reaction Monitoring: The reaction is typically complete when the theoretical amount of hydrogen has been absorbed (approximately 3 molecular equivalents).
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Catalyst Removal: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
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Isolation: Remove the ethanol from the filtrate by distillation under reduced pressure.
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Purification: The resulting crude ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be further purified by recrystallization from a suitable solvent system if necessary.
Role in Signaling Pathways and Drug Development
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a precursor to Erlotinib, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Erlotinib functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways like the Ras/MAPK and PI3K/Akt pathways. This inhibition ultimately leads to reduced tumor cell proliferation and survival.
Experimental Workflow
The overall process from the starting material to the key amine intermediate involves a series of well-defined steps, including reaction, workup, and purification.
Safety Information
Appropriate safety precautions must be taken when handling Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate and the reagents used in its synthesis.
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Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Synthesis Hazards: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). The reaction must be cooled appropriately, and the acids should be handled with extreme care.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | RUO [benchchem.com]
- 2. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 179688-26-7 [chemicalbook.com]
- 3. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate CAS#: 179688-26-7 [amp.chemicalbook.com]
- 4. 179688-26-7|Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate|BLD Pharm [bldpharm.com]
